2-Bromo-3,6-diiodopyridine
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Overview
Description
2-Bromo-3,6-diiodopyridine is an organic compound with the molecular formula C5H2BrI2N It is a halogenated pyridine derivative, characterized by the presence of bromine and iodine atoms at the 2, 3, and 6 positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,6-diiodopyridine typically involves halogenation reactions. One common method is the bromination of 3,6-diiodopyridine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 2-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process requires careful control of reaction parameters such as temperature, solvent, and concentration of reagents to achieve high yields and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,6-diiodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced with aryl or alkyl groups using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki-Miyaura Coupling: This reaction uses aryl or alkyl boronic acids/esters, palladium catalysts, and bases such as potassium carbonate or sodium hydroxide in solvents like tetrahydrofuran (THF) or water.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include 2-amino-3,6-diiodopyridine, 2-thio-3,6-diiodopyridine, etc.
Coupling Products: Products include various aryl or alkyl-substituted pyridines, which are valuable intermediates in organic synthesis.
Scientific Research Applications
2-Bromo-3,6-diiodopyridine has several applications in scientific research:
Biology: The compound can be used in the study of halogenated pyridines’ biological activity and their potential as bioactive agents.
Medicine: It serves as an intermediate in the synthesis of drugs that target specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3,6-diiodopyridine depends on its application. In chemical reactions, it acts as a halogenated reagent that can undergo substitution or coupling reactions. The presence of bromine and iodine atoms makes it a versatile intermediate for introducing these halogens into other molecules .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromopyridine: Another halogenated pyridine with bromine atoms at the 2 and 5 positions.
2-Bromo-4,6-diiodo-3-hydroxypyridine: A compound with similar halogenation but with an additional hydroxyl group, which can influence its reactivity and applications.
Uniqueness
2-Bromo-3,6-diiodopyridine is unique due to the specific positioning of bromine and iodine atoms, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of complex organic molecules and in various scientific research applications .
Properties
Molecular Formula |
C5H2BrI2N |
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Molecular Weight |
409.79 g/mol |
IUPAC Name |
2-bromo-3,6-diiodopyridine |
InChI |
InChI=1S/C5H2BrI2N/c6-5-3(7)1-2-4(8)9-5/h1-2H |
InChI Key |
KXSOEXXMGIUFMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1I)Br)I |
Origin of Product |
United States |
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